N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-15(12(2)22-18-11)16(20)17-9-14(13-3-6-21-10-13)19-4-7-23-8-5-19/h3,6,10,14H,4-5,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULZTIKFQOPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a furan moiety, a thiomorpholine group, and an isoxazole ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing furan and isoxazole rings often exhibit significant interactions with DNA and proteins involved in cell signaling pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the isoxazole ring enhances its ability to interact with DNA, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : The thiomorpholine component may contribute to antimicrobial effects by disrupting bacterial cell membranes or interfering with metabolic pathways.
Efficacy in Cell Lines
Recent studies have evaluated the compound's efficacy against various cancer cell lines using both 2D and 3D culture systems. The following table summarizes the reported IC50 values for selected cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D |
| HCC827 | 6.48 | 2D |
| NCI-H358 | 20.46 | 3D |
| MRC-5 (Fibroblast) | >50 | 2D |
These results indicate that while the compound shows potent antitumor activity in vitro, it also exhibits cytotoxic effects on normal cells, necessitating further optimization for selective targeting.
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study published in Cancer Chemotherapy and Pharmacology explored the effects of various furan derivatives on lung cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis through DNA intercalation mechanisms . -
Antimicrobial Evaluation :
Another study focused on evaluating the antimicrobial properties of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures displayed varying degrees of antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antibacterial Potential: The furan-3-yl ethyl group, as seen in quinolones, suggests possible activity against bacterial targets, though the isoxazole core may redirect this toward eukaryotic receptors .
- Structural Optimization : Hybridizing isoxazole carboxamide with sulfur-containing and heteroaromatic groups could balance metabolic stability and target engagement.
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | EDC, DMF, 0°C → RT | 65% | NMR (δ 7.2–6.8 ppm, furan protons) |
| 2 | Thiomorpholine, THF, reflux | 78% | MS (m/z 432 [M+H⁺]) |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and furan rings (e.g., δ 6.5–6.8 ppm for furan protons, δ 2.3 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 431.1523 [M+H⁺], Δ < 2 ppm) .
- HPLC : Purity assessment using C18 columns (MeCN/H₂O gradients) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Systematically modify the furan (e.g., 3-yl vs. 2-yl), thiomorpholine (e.g., S-oxidation), or isoxazole methyl groups. Compare IC₅₀ values in target assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to targets like TGR5 or proteasomes .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions .
Q. Example SAR Table :
| Derivative | Furan Position | Thiomorpholine Modification | IC₅₀ (μM) |
|---|---|---|---|
| Parent | 3-yl | None | 12.3 |
| Derivative A | 2-yl | S-Oxidation | 8.7 |
Advanced: How to resolve contradictions in biological data (e.g., agonist vs. antagonist activity)?
Methodological Answer:
- Assay Optimization : Test under varying conditions (e.g., cAMP vs. calcium flux assays for TGR5). Inconsistent agonist activity in TGR5 pathways may arise from differential α-arrestin recruitment .
- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific effects.
- Structural Validation : Confirm compound stability (e.g., LC-MS post-assay) to exclude degradation artifacts .
Case Study :
In TGR5 studies, 3,5-dimethylisoxazole derivatives showed cAMP activation but no α-arrestin recruitment, suggesting biased signaling .
Advanced: What computational strategies predict biological targets for this compound?
Methodological Answer:
- Virtual Screening : Use SwissTargetPrediction or SEA to identify potential targets (e.g., proteasomes, GPCRs) .
- Molecular Dynamics (MD) : Simulate binding to immunoproteasome subunits (e.g., β5i) to guide inhibitor design .
- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data .
Q. Example Computational Data :
| Target Predicted | Docking Score (kcal/mol) | Experimental Validation |
|---|---|---|
| Immunoproteasome β5i | -9.2 | 24% inhibition at 10 μM |
Advanced: How to address low synthetic yields in scale-up efforts?
Methodological Answer:
Q. Yield Improvement Table :
| Condition Change | Previous Yield | Optimized Yield |
|---|---|---|
| DMF → MeCN | 23% | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
